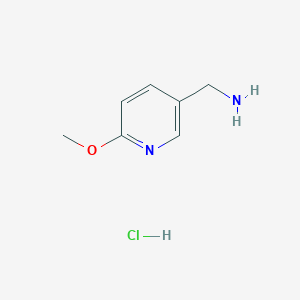

(6-Methoxypyridin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPDBJCNQZRACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169045-12-9 | |

| Record name | 3-Pyridinemethanamine, 6-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169045-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, most notably for its role in the synthesis of advanced kinase inhibitors. An intricate understanding of its fundamental basic properties is paramount for optimizing reaction conditions, ensuring stability, and predicting its behavior in physiological environments. This guide provides a comprehensive technical overview of the core basic characteristics of this compound, integrating theoretical principles with practical experimental insights and methodologies.

Introduction: The Significance of Basicity in a Key Pharmaceutical Intermediate

This compound is a substituted pyridinemethanamine derivative that has garnered significant attention as a key intermediate in the synthesis of complex bioactive molecules. Its structural utility is exemplified by its incorporation into potent therapeutic agents, including the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, Omipalisib (GSK2126458)[1][2]. The basicity of this compound is a critical parameter that dictates its reactivity, solubility, and pharmacokinetic properties.

This guide will delve into the nuanced basic properties of this compound, providing a detailed analysis of its acid-base chemistry, physicochemical characteristics, and practical applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O | [3] |

| Molecular Weight | 174.63 g/mol | [3] |

| Appearance | Solid (form may vary) | |

| Boiling Point (Free Base) | 239.342 °C | [4][5] |

| Flash Point (Free Base) | 98.551 °C | [4][5] |

| Density (Free Base) | 1.091 g/cm³ | [4][5] |

Understanding the Basicity: A Tale of Two Nitrogens

The basicity of (6-Methoxypyridin-3-yl)methanamine arises from the presence of two nitrogen atoms: the pyridine ring nitrogen and the exocyclic primary amine nitrogen. The interplay of their electronic environments, influenced by the methoxy substituent, governs the overall basic character of the molecule.

In its hydrochloride salt form, one of the nitrogen atoms is protonated. To comprehend which nitrogen is the primary site of protonation and to quantify the compound's basic strength, an analysis of the pKa is necessary.

Theoretical Framework of Basicity

The basicity of aminopyridines is a well-studied area of organic chemistry. The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. The exocyclic amino group's lone pair, however, can interact with the aromatic ring.

In the case of (6-Methoxypyridin-3-yl)methanamine, the methoxy group at the 6-position is an electron-donating group through resonance, which increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen. The aminomethyl group at the 3-position is separated from the ring by a methylene bridge, which largely isolates the amino group's lone pair from the ring's resonance system. This localization of the lone pair on the primary amine makes it a likely site for protonation.

pKa Determination: A Practical Approach

Caption: Workflow for pKa determination.

Experimental Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution: Accurately weigh approximately 40 µmoles of this compound and dissolve it in a suitable volume of deionized water (e.g., 20 mL) to achieve a concentration of around 2 mM. To ensure complete dissolution, a co-solvent like methanol may be used, though the pKa value will then be specific to that solvent mixture.

-

Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Instrumentation Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration Procedure: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point. For more accurate determination of the equivalence point, first and second derivative plots can be generated.

Solubility Profile

The solubility of this compound is a critical factor in its handling, formulation, and in vivo behavior. As a hydrochloride salt, it is expected to have good solubility in aqueous solutions.

While specific quantitative solubility data is not widely published, a general solubility profile can be inferred from its structure and the properties of similar compounds. It is anticipated to be soluble in water and polar protic solvents like methanol and ethanol, and likely has some solubility in polar aprotic solvents such as DMSO.

Experimental Protocol for Solubility Determination:

A common method for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with known concentrations of the compound.

Stability Considerations

The stability of this compound is crucial for its storage and use in multi-step syntheses. As an aminopyridine derivative, potential degradation pathways include oxidation and hydrolysis, particularly under harsh conditions of pH and temperature.

Studies on the stability of similar aminopyridine compounds have shown that they can be susceptible to degradation. For instance, 4-aminopyridine has been shown to be stable for extended periods when stored at room temperature and protected from light[6][7]. However, the salt form of aminopyridines generally exhibits greater stability towards oxidation compared to the free base, as the protonated nitrogen is less susceptible to oxidation[8].

General Recommendations for Handling and Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from light and moisture.

-

For long-term storage, refrigeration is recommended.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methoxy protons, and the amine protons. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆)[9][10]. In D₂O, the amine protons will exchange with deuterium and the signal will disappear. The aromatic protons will likely appear as multiplets or doublets in the downfield region (typically 7-8.5 ppm). The methylene protons adjacent to the amine will be a singlet or a multiplet around 4 ppm, and the methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts can be predicted using standard correlation tables[11][12][13]. The aromatic carbons will resonate in the range of 110-160 ppm. The methylene carbon will appear around 40-50 ppm, and the methoxy carbon will be around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the various functional groups.

-

N-H Stretching: The ammonium salt (R-NH₃⁺) will show a broad and strong absorption in the region of 2800-3200 cm⁻¹.

-

Aromatic C-H Stretching: Peaks will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals from the methylene and methoxy groups will appear in the 2850-3000 cm⁻¹ range[14].

-

C=C and C=N Stretching: Aromatic ring vibrations will be present in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong band for the aryl ether will be observed around 1250-1300 cm⁻¹.

-

N-H Bending: A medium to strong band for the ammonium group will be present around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion: The mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z 138.

-

Fragmentation: Common fragmentation pathways for benzylic amines involve the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), which would lead to the formation of a stable pyridinylmethyl cation or related fragments[15][16][17][18].

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary application of (6-Methoxypyridin-3-yl)methanamine and its derivatives in drug discovery is as a crucial building block for the synthesis of kinase inhibitors. Its structure is integral to the development of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR[1][2].

Synthetic Workflow for the Incorporation of the (6-Methoxypyridin-3-yl)methylamine Moiety

The synthesis of PI3K/mTOR inhibitors often involves a Suzuki coupling reaction to introduce the substituted pyridine moiety, followed by further functionalization.

Caption: Synthetic utility in kinase inhibitors.

In the synthesis of Omipalisib, a related precursor, 5-bromo-2-methoxypyridin-3-amine, is used to construct the core structure through a Suzuki coupling reaction[19]. The amine functionality of (6-Methoxypyridin-3-yl)methanamine provides a handle for further derivatization to achieve the desired biological activity and pharmacokinetic profile.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its basic properties, governed by the interplay of its two nitrogen centers and the electronic influence of the methoxy substituent, are fundamental to its reactivity and utility. This guide has provided a comprehensive overview of its physicochemical characteristics, a theoretical and practical framework for understanding and determining its basicity, and insights into its stability and spectroscopic signatures. A thorough grasp of these core principles is essential for researchers and scientists to effectively harness the potential of this valuable synthetic building block in the development of novel therapeutics.

References

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43.

- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.

- FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Universal Lab Blog.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- IR: amines. (n.d.). University of Calgary.

- Knight, S. D., Adams, N. D., Burgess, J. L., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.

- Mass Spectrometry - Fragmentation P

- McEvoy, K. M., & Windebank, A. J. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–286.

- Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Journal of Zankoy Sulaimani, 22(2), 1-12.

-

(6-Methoxypyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis, 59, 103-109.

- Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. (2020).

- Supporting Inform

- Mass Spectrometry: Fragmentation P

-

Omipalisib. (n.d.). PubChem. Retrieved from [Link]

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Chemical stability of 4-aminopyridine capsules. (2004).

- 13C NMR Chemical Shift. (n.d.).

- Mass Spectra - Fragmentation P

- Mass Spectrometry. (n.d.).

- A guide to 13C NMR chemical shift values. (2015). Compound Interest.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2749.

- Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (1985). Journal of the Chemical Society, Perkin Transactions 2, (11), 1769-1774.

- Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. (2024). In Futuristic Trends in Pharmacy & Nursing (Vol. 3, Book 10, Part 1, Chapter 4). IIP Series.

- This compound. (n.d.).

- Omipalisib (GSK2126458). (n.d.). MedChemExpress.

- Cyclopropyl(6-methoxypyridin-3-yl)methanamine. (n.d.). PubChemLite.

- GSK2126458 (GSK458, Omipalisib, CAS Number: 1086062-66-9). (n.d.). Cayman Chemical.

- Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2006). Magnetic Resonance in Chemistry, 44(5), 491-509.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- (5-Fluoro-6-methoxypyridin-3-YL)methanamine. (n.d.). PubChem.

Sources

- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:262295-96-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. cjhp-online.ca [cjhp-online.ca]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. uni-saarland.de [uni-saarland.de]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine hydrochloride, with the CAS number 857220-13-4, is a key building block in medicinal chemistry. Its structure, featuring a methoxy-substituted pyridine ring and a primary aminomethyl group, makes it a valuable synthon for the development of novel therapeutic agents. The pyridine moiety is a common scaffold in many approved drugs, offering favorable pharmacokinetic properties and versatile synthetic handles. The methoxy group can influence the electronic properties of the pyridine ring and provide a site for metabolic transformations, while the primary amine serves as a crucial nucleophile for the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, with a focus on practical insights for researchers in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in synthesis and formulation. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 857220-13-4 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [2] |

| Molecular Weight | 174.63 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Boiling Point | 239.342 °C (of free base) | [4] |

| Flash Point | 98.551 °C (of free base) | [4] |

| Density | 1.091 g/cm³ (of free base) | [4] |

| Solubility | Soluble in water | [5] |

Synthesis and Purification

The most common and efficient synthetic route to this compound involves the catalytic hydrogenation of the corresponding nitrile precursor, 6-methoxypyridine-3-carbonitrile. This method is widely used for the reduction of nitriles to primary amines due to its high yield and selectivity.

Synthetic Workflow

Sources

- 1. 3-Methoxydiphenylamine(101-16-6) 1H NMR spectrum [chemicalbook.com]

- 2. 262295-96-5|(6-Methoxypyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | CAS:262295-96-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. Methoxyamine Hydrochloride(593-56-6) 13C NMR spectrum [chemicalbook.com]

(6-Methoxypyridin-3-yl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Hydrochloride: Properties, Applications, and Synthesis Considerations

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The primary focus is a detailed analysis of its core chemical and physical properties, centered around its molecular weight. We will delve into its structural characteristics, outline generalized synthetic and analytical methodologies, and explore its functional role in the development of novel therapeutics, particularly as a component in protein degraders. This document is intended for researchers, chemists, and drug development professionals who utilize heterocyclic amine fragments in their synthetic and discovery workflows.

Core Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent amine, (6-Methoxypyridin-3-yl)methanamine. The hydrochloride form is frequently preferred in laboratory settings due to its increased crystalline nature, stability, and often-improved solubility in polar protic solvents compared to the free base. The addition of hydrogen chloride (HCl) to the basic amine group results in the formation of the ammonium chloride salt, which directly impacts the molecular weight and other physical properties.

Molecular Characteristics

The fundamental properties that define this compound are summarized below. A notable distinction is made between the free base and its hydrochloride salt.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |

| Chemical Name | This compound | (6-Methoxypyridin-3-yl)methanamine | N/A |

| CAS Number | 857220-13-4 | 262295-96-5 | [1][2][3] |

| Molecular Formula | C₇H₁₁ClN₂O | C₇H₁₀N₂O | [1][2][3] |

| Molecular Weight | 174.628 g/mol | 138.17 g/mol | [1][3][4] |

| Purity | Typically ≥97% | Typically ≥97% | [1][2] |

| Storage | Room temperature | Not specified | [1] |

Physicochemical Data

The following data pertains to the free base form of the molecule, as properties like boiling and flash points are typically measured on the non-salt form.

| Property | Value | Source(s) |

| Density | 1.091 g/cm³ | [2] |

| Boiling Point | 239.34 °C | [2] |

| Flash Point | 98.55 °C | [2] |

Chemical Structure

The structure consists of a pyridine ring substituted with a methoxy group at the 6-position and a methanamine group at the 3-position. The hydrochloride salt forms at the primary amine.

Caption: Structure of this compound.

Synthesis and Analytical Characterization

While specific, proprietary synthesis routes are held as trade secrets, a general and logical synthetic pathway can be inferred from established organic chemistry principles.

Generalized Synthetic Protocol

A common approach to synthesizing such aminomethylpyridines involves the reduction of a corresponding nitrile or the amination of a halomethyl derivative.

-

Starting Material: A plausible starting material is 6-methoxynicotinaldehyde or 6-methoxynicotinonitrile.

-

Reductive Amination (from aldehyde): The aldehyde can be reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

-

Nitrile Reduction (from nitrile): The nitrile group (-CN) can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Salt Formation: The resulting free base, (6-Methoxypyridin-3-yl)methanamine, is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Purification: The final product is typically purified by recrystallization to achieve the high purity required for research applications.[1][2]

Self-Validating Analytical Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. Each step provides orthogonal data to validate the previous one.

Caption: A self-validating workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS is employed to verify the molecular weight of the parent ion, confirming the elemental composition.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the final compound, typically aiming for a purity level of 97% or higher for use in sensitive biological assays.[5]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif or building block in the synthesis of more complex molecules.

Role as a "Protein Degrader Building Block"

One of the most significant applications of this compound is as a building block for PROTACs (Proteolysis Targeting Chimeras) and other molecular degraders.[1] The methoxypyridine scaffold is a common feature in ligands that bind to E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

-

E3 Ligase Ligand Synthesis: The primary amine handle (-CH₂NH₂) provides a reactive site for covalently linking this fragment to a linker, which is then attached to a ligand for a target protein of interest.

-

Scaffold Properties: The pyridine ring acts as a rigid scaffold, and the methoxy group can modulate electronic properties and participate in hydrogen bonding, fine-tuning the binding affinity and selectivity for the E3 ligase.

Fragment in Medicinal Chemistry

The aminomethylpyridine core is a valuable fragment in fragment-based drug discovery (FBDD) and lead optimization.

-

Vector for Growth: The amine provides a predictable vector for chemical elaboration, allowing chemists to "grow" the fragment into a larger, more potent molecule by exploring the surrounding chemical space.

-

Improved Physicochemical Properties: The pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors, which can improve the solubility and pharmacokinetic properties of a lead compound. The overall structure contributes to a favorable profile for many drug candidates.[6]

Safety and Handling

While a full Safety Data Sheet (SDS) should always be consulted, related compounds with similar structures provide insight into necessary handling precautions.

-

Hazard Classification: Analogous compounds are often classified as Acute Toxicity 3 (Oral), indicating they can be harmful if swallowed.[4][7] They may also cause skin and serious eye irritation.

-

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1]

Conclusion

This compound is a foundational chemical reagent whose significance is defined by its precise molecular weight of 174.628 g/mol and its versatile aminomethylpyridine scaffold. Its value to the scientific community lies not as an end-product but as a highly functionalized building block for constructing sophisticated molecules aimed at complex biological targets. A thorough understanding of its chemical properties, coupled with rigorous analytical validation, is paramount for its successful application in advancing drug discovery programs.

References

- This compound, min 97%, 1 gram. Google Shopping.

- This compound | CAS:262295-96-5 | Huateng Pharma.

- (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379. PubChem.

- (6-Methoxypyridin-2-yl)methanamine. Sigma-Aldrich.

- 262295-96-5|(6-Methoxypyridin-3-yl)methanamine|BLD Pharm. BLD Pharm.

- (6-Methoxypyridin-2-yl)

-

Enhancing drug discovery and development through the integration of medicinal chemistry, chemical biology, and academia-industry collaborations. Scholarly Publications Leiden University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0MkvVxhJ8iJD4TPiCqai8E_PRFSFBItsdevf9mKO2soIi7CSbAEC8Vj71WYLO3H5aT80BFskuLWcJQdH5NeZ7Nvu28JSMzhRBv24DBbsGswKOALrgrulL70kJx6cZ2m0zDabkLMlp5tS7aINSG0RY-Isa_SaW5usesyhUuGbdQ4Al4GAvSVEi4A==]([Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CAS:262295-96-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 5. 262295-96-5|(6-Methoxypyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and detailed synthetic methodologies. Emphasis is placed on the catalytic hydrogenation of 6-methoxypyridine-3-carbonitrile, a common and efficient route to the desired amine. The discussion delves into the mechanistic underpinnings of this transformation, the rationale behind experimental choices, and protocols for ensuring high yield and purity. Safety considerations and characterization data are also presented to provide a holistic resource for researchers in the field.

Molecular Structure and Properties

This compound is the hydrochloride salt of the parent amine, (6-Methoxypyridin-3-yl)methanamine. The molecule consists of a pyridine ring substituted with a methoxy group at the 6-position and an aminomethyl group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

The structural representation of this compound is as follows:

Caption: 2D Structure of this compound

Table 1: Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine and its Hydrochloride Salt

| Property | Value | Source |

| Free Base | ||

| IUPAC Name | (6-Methoxypyridin-3-yl)methanamine | [1] |

| CAS Number | 262295-96-5 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Hydrochloride Salt | ||

| Molecular Formula | C₇H₁₁ClN₂O | N/A |

| Molecular Weight | 174.63 g/mol | N/A |

| Boiling Point | 239.34 °C (for free base) | [2] |

| Flash Point | 98.55 °C (for free base) | [2] |

| Density | 1.091 g/cm³ (for free base) | [2] |

Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the catalytic hydrogenation of the corresponding nitrile, 6-methoxypyridine-3-carbonitrile. This method is favored for its efficiency and the availability of the starting material.

Synthetic Pathway Overview

Caption: General synthetic scheme for this compound.

Step 1: Synthesis of 6-Methoxypyridine-3-carbonitrile (Precursor)

The precursor, 6-methoxypyridine-3-carbonitrile, is typically synthesized from 6-chloropyridine-3-carbonitrile via a nucleophilic aromatic substitution reaction with sodium methoxide.

Protocol:

-

Reaction Setup: To a solution of sodium methoxide in methanol, add 6-chloropyridine-3-carbonitrile portion-wise while maintaining the temperature below 30°C.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxypyridine-3-carbonitrile.

Step 2: Catalytic Hydrogenation to (6-Methoxypyridin-3-yl)methanamine

The core of the synthesis is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency and selectivity.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation. Its high surface area and absorbed hydrogen contribute to its reactivity. Palladium on carbon (Pd/C) is another viable option. The choice of catalyst can influence reaction conditions and selectivity.

-

Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and are compatible with the hydrogenation conditions. The presence of ammonia in the solvent is often crucial to suppress the formation of secondary and tertiary amine by-products by shifting the equilibrium away from imine intermediates reacting with the product amine.

-

Pressure and Temperature: The reaction is typically carried out under elevated hydrogen pressure and temperature to overcome the activation energy of the C≡N triple bond reduction. The optimal conditions depend on the specific catalyst and substrate.

Detailed Protocol:

-

Catalyst Preparation: In a high-pressure autoclave, suspend 6-methoxypyridine-3-carbonitrile and a catalytic amount of Raney Nickel (typically 5-10 wt%) in a solution of methanolic ammonia.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar). Heat the mixture to a specified temperature (e.g., 50-80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and venting the autoclave, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (6-Methoxypyridin-3-yl)methanamine as an oil.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Protocol:

-

Dissolution: Dissolve the crude (6-Methoxypyridin-3-yl)methanamine in a suitable solvent such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.

Reaction Mechanism: Catalytic Hydrogenation of Nitriles

The catalytic hydrogenation of a nitrile to a primary amine proceeds through a series of steps involving the adsorption of the reactants onto the catalyst surface and the stepwise addition of hydrogen.

Sources

Spectroscopic Data for (6-Methoxypyridin-3-yl)methanamine Hydrochloride: A Technical Guide

Introduction

The structure of (6-Methoxypyridin-3-yl)methanamine hydrochloride presents several key features that will be reflected in its spectra: a 2,5-disubstituted pyridine ring, a methoxy group, and an aminomethyl group which exists as a protonated ammonium chloride salt. The protonation of both the pyridine nitrogen and the primary amine will have a significant influence on the spectral data, particularly in NMR.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following numbering scheme will be used for the atoms in the (6-Methoxypyridin-3-yl)methanamine cation.

Caption: Molecular structure and atom numbering for the (6-Methoxypyridin-3-yl)methanamine cation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we predict the following signals. The protonation of the pyridine nitrogen and the aminomethyl group will lead to a general downfield shift of the signals compared to the free base, due to the increased electron-withdrawing nature of the protonated nitrogens.[1]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.7 | d | ~2.5 |

| H4 | 8.0 - 8.2 | dd | ~8.5, 2.5 |

| H5 | 7.0 - 7.2 | d | ~8.5 |

| CH₂ (C9) | 4.1 - 4.3 | s | - |

| OCH₃ (C8) | 4.0 - 4.2 | s | - |

| NH₃⁺ (N10) | 8.8 - 9.2 | br s | - |

| NH⁺ (N1) | 13.0 - 14.0 | br s | - |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). Due to the electron-withdrawing effect of the protonated ring nitrogen and the aminomethyl group, all aromatic protons will be shifted downfield.[1]

-

H2: This proton is ortho to the protonated nitrogen and will be the most deshielded, appearing as a doublet due to coupling with H4.

-

H4: This proton is coupled to both H2 and H5, and is expected to appear as a doublet of doublets.

-

H5: This proton is ortho to the methoxy group, which is electron-donating, and will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H4.

-

-

Methylene Protons (CH₂, C9): The protons of the aminomethyl group are adjacent to a protonated nitrogen and the aromatic ring, which will cause a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methoxy Protons (OCH₃, C8): The protons of the methoxy group will appear as a sharp singlet in the typical region for such groups.

-

Ammonium and Pyridinium Protons (NH₃⁺, NH⁺): The protons on the protonated amine and pyridine nitrogen are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly dependent on the solvent and concentration. The pyridinium proton is expected to be significantly downfield.

Caption: Workflow for predicting the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. As with the ¹H NMR, the protonation of the nitrogen atoms will lead to downfield shifts for the carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C6 | 160 - 165 |

| C2 | 145 - 150 |

| C4 | 140 - 145 |

| C3 | 130 - 135 |

| C5 | 110 - 115 |

| OCH₃ (C8) | 55 - 60 |

| CH₂ (C9) | 40 - 45 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C2, C3, C4, C5, C6):

-

C6: This carbon is attached to both the protonated nitrogen and the oxygen of the methoxy group, making it the most deshielded carbon in the aromatic region.

-

C2 and C4: These carbons are also significantly deshielded due to their proximity to the protonated nitrogen.

-

C3: This carbon is attached to the aminomethyl group and is expected to be in the mid-range of the aromatic carbons.

-

C5: This carbon is shielded by the electron-donating methoxy group and will be the most upfield of the aromatic carbons.

-

-

Methoxy Carbon (OCH₃, C8): The carbon of the methoxy group will appear in its characteristic region.

-

Methylene Carbon (CH₂, C9): This carbon is attached to the protonated amine and the aromatic ring, and its chemical shift will be in the expected range for such a group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 2800 | N-H stretch (NH₃⁺ and NH⁺) | Strong, broad |

| 3000 - 2850 | C-H stretch (aromatic and aliphatic) | Medium |

| 1600 - 1580 | C=N and C=C stretch (pyridine ring) | Strong |

| 1500 - 1400 | C=C stretch (pyridine ring) | Medium |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong |

| 1100 - 1000 | C-O stretch (aryl ether) | Strong |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: A very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the protonated primary amine (NH₃⁺) and the protonated pyridine nitrogen (NH⁺). This broadness is due to hydrogen bonding.

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H stretching will be present in the 3000-2850 cm⁻¹ region.

-

Pyridine Ring Vibrations: Strong absorptions corresponding to the C=N and C=C stretching vibrations of the pyridine ring are expected around 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹.

-

C-O Stretching: The C-O stretching of the aryl ether (methoxy group) will give rise to strong absorptions in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrochloride salts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet for background correction.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will show the absorbance or transmittance as a function of wavenumber.

-

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The predictions are grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting. It is crucial to emphasize that these are predicted spectra, and experimental verification is the definitive standard for structural elucidation.

References

-

PubChem. (6-methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 17(6), 349-354. [Link]

-

NIST. Pyridine hydrochloride. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Shimadzu. KBr Pellet Method. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

Sources

A Comprehensive Technical Guide to the Purity and Characterization of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of a diverse range of pharmaceutical agents. Its structural motif, a substituted pyridinemethanamine, is present in molecules targeting a variety of biological pathways. The purity and comprehensive characterization of this starting material are of paramount importance, as the presence of even minute impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).

This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the synthesis, potential impurities, and rigorous analytical characterization of this compound. The methodologies and insights presented herein are designed to be a practical resource for researchers and drug development professionals, ensuring the quality and integrity of this critical synthetic intermediate.

I. Synthesis and Potential Impurities

A robust understanding of the synthetic pathway to this compound is fundamental to anticipating and controlling potential impurities. Two common and effective synthetic strategies are the reduction of a nitrile and the reductive amination of an aldehyde.

Synthesis via Reduction of 6-Methoxy-3-cyanopyridine

The catalytic hydrogenation of 6-methoxy-3-cyanopyridine is a widely employed and efficient method for the synthesis of (6-Methoxypyridin-3-yl)methanamine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Reaction Scheme:

Caption: Synthetic pathway via reduction of 6-methoxy-3-cyanopyridine.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 6-methoxy-3-cyanopyridine and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel under an inert atmosphere. Expert Insight: The choice of catalyst can influence the reaction rate and selectivity. Pd/C is generally preferred for its high activity and ease of handling.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Synthesis via Reductive Amination of 6-Methoxynicotinaldehyde

An alternative route involves the reductive amination of 6-methoxynicotinaldehyde. This method offers a different impurity profile and can be advantageous depending on the availability of starting materials.

Reaction Scheme:

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy and safety profiles is relentless. Central to this endeavor is the strategic use of molecular building blocks that offer a combination of desirable physicochemical properties and versatile reactivity. (6-Methoxypyridin-3-yl)methanamine hydrochloride emerges as a compelling scaffold, a "privileged" structural motif that is increasingly finding its place in the design of innovative therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this versatile compound, grounded in established scientific principles and field-proven insights. We will delve into its fundamental properties, explore its role in the synthesis of targeted therapies, and provide detailed experimental protocols to empower your research and development efforts.

Foundational Profile of this compound

A thorough understanding of the physicochemical properties of a building block is paramount to its effective utilization in synthesis and the interpretation of structure-activity relationships (SAR).

Physicochemical Characteristics

| Property | Value | Source |

| CAS Number | 262295-96-5 | [1][2] |

| Molecular Formula | C₇H₁₁ClN₂O | N/A |

| Molecular Weight | 174.63 g/mol | N/A |

| Boiling Point | 239.342 °C | [1] |

| Density | 1.091 g/cm³ | [1] |

| Appearance | Solid | [3] |

Note: The molecular formula and weight provided are for the hydrochloride salt. The free base has a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2][3]

Structural Rationale: The "Privileged" Nature of the 6-Methoxypyridine Scaffold

The 6-methoxypyridine moiety is not merely a passive component of a larger molecule. Its electronic and structural features play a crucial role in influencing the overall properties of the final compound.

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly the hinge region of kinases.

-

Aromaticity and π-Stacking: The aromatic nature of the pyridine ring allows for π-stacking interactions with aromatic residues in protein binding pockets.

-

Modulation of Basicity: The electron-donating methoxy group at the 6-position increases the pKa of the pyridine nitrogen compared to unsubstituted pyridine, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.

-

Metabolic Stability: The methoxy group can influence the metabolic profile of a molecule. While it can be a site of metabolism (O-demethylation), its presence can also block other potential sites of metabolic attack.[2] The strategic placement of the methoxy group is a key consideration in drug design.

-

Bioisosteric Replacement: The methoxypyridine ring system can serve as a bioisostere for other aromatic or heteroaromatic rings, offering an alternative scaffold to explore new chemical space and improve properties like solubility or metabolic stability.

Core Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its primary amine functionality provides a reactive handle for the introduction of diverse substituents through well-established chemical transformations.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors. The 6-methoxypyridine moiety can be found in derivatives designed as potent inhibitors of kinases such as PI3K/mTOR.[4]

Workflow for Kinase Inhibitor Synthesis:

Caption: Allosteric modulation of a GPCR signaling pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol describes a general procedure for the synthesis of an amide derivative, a common structural motif in kinase inhibitors.

Experimental Workflow:

Caption: Workflow for amide coupling.

Step-by-Step Methodology:

-

To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add this compound (1.1 eq).

-

Add a suitable coupling reagent such as HATU (1.2 eq) to the mixture.

-

Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

-

Solvent: Anhydrous DMF is used to dissolve the reactants and reagents, as the presence of water can hydrolyze the activated carboxylic acid intermediate and the coupling reagent.

-

Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields. Other carbodiimide-based reagents like EDC in combination with an additive like HOBt can also be used.

-

Base: DIPEA is used to neutralize the hydrochloride salt of the amine and to scavenge the acid byproduct formed during the reaction. Its bulky nature minimizes side reactions such as racemization of chiral carboxylic acids.

-

Workup: The aqueous workup is designed to remove the DMF, excess reagents, and water-soluble byproducts.

-

Purification: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines a method for introducing an alkyl group onto the primary amine, a key step in exploring SAR around the amine functionality.

Experimental Workflow:

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in methanol (0.2 M), add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine or enamine intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and is compatible with the reducing agent.

-

Catalyst: Acetic acid catalyzes the formation of the imine/enamine intermediate, which is then reduced.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

-

Quenching: The reaction is quenched with a basic aqueous solution to neutralize the acetic acid and destroy any remaining reducing agent.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its privileged 6-methoxypyridine scaffold offers a unique combination of electronic and steric properties that can be exploited to design potent and selective inhibitors of key biological targets. The synthetic handles provided by the primary amine allow for extensive exploration of structure-activity relationships, making it an attractive starting point for lead optimization campaigns in drug discovery. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such well-characterized and versatile building blocks will be instrumental in the development of the next generation of targeted therapeutics.

References

-

PubChem. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379. Available at: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Available at: [Link]

-

National Center for Biotechnology Information. Novel Allosteric Modulators of G Protein-coupled Receptors. Available at: [Link]

-

National Center for Biotechnology Information. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Available at: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. New Pipelines for Novel Allosteric GPCR Modulators. Available at: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. Novel Allosteric Modulators of G Protein-coupled Receptors. Available at: [Link]

-

Frontiers. Allosteric modulation of G protein-coupled receptor signaling. Available at: [Link]

-

National Center for Biotechnology Information. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Available at: [Link]

-

National Center for Biotechnology Information. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Available at: [Link]

Sources

- 1. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of (6-Methoxypyridin-3-yl)methanamine Derivatives: A Technical Guide for Drug Discovery

Foreword

The (6-methoxypyridin-3-yl)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth technical exploration of the biological activities associated with derivatives of this core, offering researchers, scientists, and drug development professionals a comprehensive resource to support their endeavors. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols for several major classes of these compounds, underscoring the causality behind experimental choices and providing a framework for future drug design.

Introduction: The (6-Methoxypyridin-3-yl)methanamine Core

The (6-methoxypyridin-3-yl)methanamine moiety, characterized by a methoxy-substituted pyridine ring linked to a methylamine group, serves as a versatile pharmacophore. Its structural features, including the basic nitrogen of the aminomethyl group and the hydrogen bond accepting and donating potential, allow for a wide range of chemical modifications. This adaptability has been exploited to generate libraries of compounds with tailored biological activities, spanning from oncology to neurodegenerative diseases. This guide will explore the prominent roles of these derivatives as PI3K/mTOR inhibitors, probes for neurodegenerative disease diagnostics, and modulators of cholinergic neurotransmission.

Potent and Selective PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[2] Dual inhibition of PI3K and mTOR is a particularly attractive strategy, as it can overcome the feedback activation of Akt that often occurs with mTORC1-selective inhibitors.[2]

Rationale for Targeting PI3K/mTOR with (6-Methoxypyridin-3-yl)methanamine Derivatives

The (6-methoxypyridin-3-yl)methanamine scaffold has been successfully incorporated into potent dual PI3K/mTOR inhibitors. The pyridine nitrogen and the methoxy group can engage in key interactions within the ATP-binding site of these kinases, while the methanamine portion provides a versatile point for modification to enhance potency and selectivity.

Synthesis and Structure-Activity Relationship (SAR)

A notable series of sulfonamide methoxypyridine derivatives has been developed as potent PI3K/mTOR dual inhibitors. The general synthetic strategy often involves the coupling of a substituted sulfonyl chloride with (6-methoxypyridin-3-yl)methanamine or a related amine.

-

Core Scaffold: The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been identified as a highly active core for PI3K inhibition.

-

Linker and Terminal Group: Modifications at the C5 position of the pyridine ring, often through the introduction of various heterocyclic linkers and terminal functional groups, have a significant impact on both PI3K and mTOR inhibitory activity. For instance, the introduction of an oxazole ring with N-alkyl amides of moderate size, such as an isopropyl group, has been shown to be beneficial for potent enzyme inhibition.

Quantitative Data

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Proliferation IC50 (nM) | Reference |

| 22c | 0.22 | 23 | 20 | [3] |

Table 1: In vitro activity of a representative (6-methoxypyridin-3-yl)methanamine derivative as a PI3K/mTOR dual inhibitor.[3]

Experimental Protocol: In Vitro PI3K Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against PI3K.

-

Reagents and Materials:

-

Recombinant human PI3Kα

-

PIP2 (substrate)

-

ATP (γ-32P-ATP or ADP-Glo™ Kinase Assay kit)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

Test compounds dissolved in DMSO

-

96-well or 384-well plates

-

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add a small volume of the compound dilutions to the assay plate. c. Add the PI3Kα enzyme to the wells. d. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. f. Incubate for a specific time (e.g., 60 minutes) at room temperature. g. Stop the reaction (e.g., by adding a stop solution or EDTA). h. Detect the signal (e.g., radioactivity or luminescence) to quantify kinase activity. i. Calculate the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Probes for In Vivo Imaging of α-Synuclein Aggregates in Parkinson's Disease

The aggregation of α-synuclein into Lewy bodies is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[4] Positron Emission Tomography (PET) imaging of α-synuclein aggregates in the living brain holds immense promise for early diagnosis, disease monitoring, and evaluating the efficacy of novel therapies.[4]

Rationale for Developing (6-methoxypyridin-3-yl)methanamine-based PET Tracers

The development of selective PET tracers for α-synuclein has been challenging. The (6-methoxypyridin-3-yl)methanamine scaffold has been incorporated into N-substituted quinoline-2-amine derivatives that exhibit high binding affinity for α-synuclein fibrils.[4] These compounds possess the requisite physicochemical properties for brain penetration and favorable pharmacokinetic profiles for PET imaging.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these PET tracers typically involves a multi-step sequence, culminating in the introduction of a radionuclide (e.g., ¹¹C or ¹⁸F) in the final step.

-

Core Structure: The N-(6-methoxypyridin-3-yl)quinoline-2-amine core is crucial for high-affinity binding to α-synuclein.

-

Substitutions: Modifications on both the quinoline and pyridine rings have been explored to optimize binding affinity, selectivity over other protein aggregates (e.g., amyloid-β and tau), and pharmacokinetic properties. For example, the position of the methoxy group and the introduction of other substituents can influence brain uptake and washout rates.

Quantitative Data

| Compound ID | α-Synuclein Binding Affinity (Kd, nM) | Selectivity vs. Aβ | Brain Uptake (SUV) | Reference |

| [¹²⁵I]8i | 5 | High | N/A (in vitro) | [4] |

| [¹¹C]7f | High | Favorable | Good | [4] |

| [¹⁸F]7j | High | Favorable | Good | [4] |

Table 2: Properties of representative (6-methoxypyridin-3-yl)methanamine-based α-synuclein PET tracers.[4]

Experimental Protocol: In Vitro Autoradiography with Human Brain Tissue

This protocol describes the evaluation of a radiolabeled tracer's binding to α-synuclein aggregates in post-mortem human brain tissue.[5][6]

-

Reagents and Materials:

-

Radiolabeled test compound (e.g., [¹²⁵I]8i)

-

Post-mortem human brain sections from PD patients and healthy controls

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Washing buffer (e.g., PBS)

-

Phosphor imaging screens or autoradiography film

-

-

Procedure: a. Thaw and mount the brain sections on microscope slides. b. Pre-incubate the sections in blocking buffer to reduce non-specific binding. c. Incubate the sections with the radiolabeled test compound in a buffer solution at a specific concentration. d. For competition studies, co-incubate with an excess of a non-radiolabeled competitor. e. Wash the sections extensively to remove unbound radiotracer. f. Dry the sections and expose them to a phosphor imaging screen or autoradiography film. g. Quantify the signal intensity in different brain regions to determine the specific binding of the tracer.

Experimental Workflow Diagram

Caption: Workflow for the evaluation of a novel PET tracer.

Modulators of Cholinergic Neurotransmission

The cholinergic system, which utilizes acetylcholine (ACh) as a neurotransmitter, plays a vital role in cognitive function, memory, and attention.[7] Dysregulation of this system is implicated in Alzheimer's disease (AD) and other neurological disorders.[7] (6-Methoxypyridin-3-yl)methanamine derivatives have been investigated as both inhibitors of acetylcholinesterase (AChE), the enzyme that degrades ACh, and as ligands for nicotinic and muscarinic acetylcholine receptors.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibiting AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for the symptomatic treatment of AD.[7]

The (6-methoxypyridin-3-yl)methanamine scaffold can be incorporated into molecules that bind to the active site of AChE. The development of quantitative structure-activity relationships (QSAR) has aided in the design of potent AChE inhibitors based on methoxypyridinium cations.[8]

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[9][10]

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

-

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound. c. Add the AChE enzyme to each well (except for the blank). d. Pre-incubate the plate for a short period. e. Initiate the reaction by adding the ATCI substrate. f. Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate. g. The rate of color change is proportional to the AChE activity. h. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are involved in a wide range of physiological functions.[3] Muscarinic antagonists are used to treat various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[11]

Derivatives of (6-methoxypyridin-3-yl)methanamine have been explored in the design of selective muscarinic receptor antagonists. The core scaffold can be modified to achieve selectivity for specific mAChR subtypes (M1-M5). For instance, novel ether analogues have been synthesized as potent and selective M2 muscarinic receptor antagonists.[12]

This assay is used to determine the binding affinity of a test compound for a specific muscarinic receptor subtype.[3][13]

-

Reagents and Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M2)

-

A suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Binding buffer

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, combine the cell membranes, the radioligand, and the test compound. c. Incubate the mixture to allow binding to reach equilibrium. d. Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. e. Wash the filters to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors. h. Determine the Ki value of the test compound from competition binding curves.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Nicotinic acetylcholine receptors are ligand-gated ion channels that are involved in fast synaptic transmission in the central and peripheral nervous systems.[14] nAChR agonists have therapeutic potential for treating cognitive disorders, pain, and nicotine addiction.

The (6-methoxypyridin-3-yl)methanamine scaffold has been utilized in the development of nAChR agonists. The structure-activity relationship of these compounds is complex, with subtle modifications to the scaffold influencing subtype selectivity (e.g., for α4β2 vs. α7 nAChRs) and functional activity (full vs. partial agonist).[15]

This electrophysiological technique is used to characterize the functional activity of nAChR agonists on specific receptor subtypes expressed in Xenopus oocytes.[16][17]

-

Reagents and Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired nAChR subunits (e.g., α4 and β2)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., Ringer's solution)

-

Test compounds

-

-

Procedure: a. Inject the cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression. b. Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). c. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). d. Perfuse the oocyte with the recording solution containing the test compound at various concentrations. e. Record the inward current elicited by the agonist. f. Construct a dose-response curve and determine the EC50 and maximal efficacy (Imax) of the compound.

Conclusion

The (6-methoxypyridin-3-yl)methanamine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from potent enzyme inhibition in cancer to the modulation of key receptors in the central nervous system. This guide has provided a comprehensive overview of the synthesis, SAR, and experimental evaluation of these compounds, offering a foundation for the rational design of future therapeutics. The continued exploration of this versatile chemical entity will undoubtedly lead to the development of novel and effective treatments for a wide spectrum of human diseases.

References

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.